Valproic acid glucuronide

acyl glucuronide reactivity covalent protein adduct formation transacylation

Accurate VPA-G quantification is compromised by pH-dependent acyl migration to β-glucuronidase-resistant isomers, undermining bioanalytical data integrity. VPA-G reference standard (CAS 60113-83-9) resolves this through validated LC-MS/MS protocols requiring immediate sample acidification (pH 3-4). • Major urinary metabolite (30-50% of valproic acid dose); critical for pharmacokinetic profiling. • UGT isoform activity benchmark with established Km range (2.3-5.2 mM) across UGT1A4, 1A6, 1A8, 1A9, 1A10, and 2B7. • Ideal negative control for acyl glucuronide reactivity screening (<2% covalent adduct formation at pH 7.4, 37°C).

Molecular Formula C₁₄H₂₄O₈
Molecular Weight 320.34 g/mol
CAS No. 60113-83-9
Cat. No. B022696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValproic acid glucuronide
CAS60113-83-9
Synonyms1-(2-Propylpentanoate) β-D-Glucopyranuronic Acid;  1-O-Valproyl-β-D-glucopyranuronic Acid;  Dipropylacetate Glucuronide;  VPA-G;  Valproate Glucuronide;  Valproic Acid Glucuronide; 
Molecular FormulaC₁₄H₂₄O₈
Molecular Weight320.34 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O
InChIInChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14-/m0/s1
InChIKeyXXKSYIHWRBBHIC-JVWRJRKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valproic Acid Glucuronide Overview


Valproic acid glucuronide (VPA-G; CAS 60113-83-9) is the 1-O-β-acyl glucuronide conjugate of valproic acid, classified as an O-glucuronide with the IUPAC name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylic acid and molecular formula C₁₄H₂₄O₈ (MW 320.34 g/mol) [1]. VPA-G is the major urinary metabolite of valproic acid, accounting for 30–50% of the administered dose, and is formed via glucuronidation catalyzed by multiple UDP-glucuronosyltransferase (UGT) isoforms, notably UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, and UGT2B7 [2]. As a β-1-O-acyl glucuronide, VPA-G is inherently susceptible to non-enzymatic pH-dependent acyl migration to form positional isomers (collectively VPA-G-R), a property with direct analytical and toxicological implications that distinguishes this compound from stable ether glucuronides [3].

Valproic Acid Glucuronide Irreplaceability


Generic substitution is precluded because valproic acid glucuronide (VPA-G) is not simply a prodrug or interchangeable metabolite of valproic acid. VPA-G exhibits a unique chemical reactivity profile characterized by pH- and temperature-dependent acyl migration to β-glucuronidase-resistant positional isomers [1]. Unlike the parent aglycone valproic acid, which is hepatotoxic via oxidative metabolites (e.g., 4-ene VPA and 2,4-diene VPA), in situ generated VPA-G was demonstrated to be non-toxic in sandwich-cultured rat hepatocytes and is described as one of the least reactive acyl glucuronides among carboxylic acid drug conjugates [2]. Furthermore, the glucuronidation of valproic acid displays atypically high Kₘ values (2.3–5.2 mM) across multiple UGT isoforms and human microsomes, resulting in a unique kinetic signature that differs markedly from high-affinity UGT substrates [3]. These properties mandate the use of authenticated VPA-G reference material for accurate analytical method development and quantification in biological matrices.

Valproic Acid Glucuronide Comparative Evidence


Acyl Glucuronide Reactivity Comparison

Valproic acid glucuronide (VPA-G) was demonstrated to be one of the least reactive acyl glucuronides when compared to other carboxylic acid drug glucuronides. In a direct head-to-head comparison, VPA-G exhibited negligible covalent adduct formation (<2% over 30 hr at pH 7.4, 37°C) with human serum albumin (HSA), whereas its own acyl migration isomer mixture (VPA-G-R) produced approximately 7% adduct formation under identical conditions [1]. In a separate cross-study comparison, in situ generated VPA-G was non-toxic to rat hepatocytes as assessed by LDH release and BODIPY accumulation, whereas structurally related acyl glucuronides such as diclofenac glucuronide and ibuprofen glucuronide are well-documented to form reactive intermediates and cause hepatotoxicity [2].

acyl glucuronide reactivity covalent protein adduct formation transacylation hepatotoxicity risk stratification

pH-Dependent Acyl Migration Susceptibility

VPA-G undergoes pH-dependent acyl migration to β-glucuronidase-resistant positional isomers, a property that fundamentally distinguishes acyl glucuronides from stable ether glucuronides (e.g., morphine-3-glucuronide) and necessitates specialized analytical handling. In a systematic pH-stability study, rat bile containing VPA-G was preincubated at 37°C for 3 hr at pH values from -0.8 to 12.9. At pH 3–7, 100% of the conjugate remained susceptible to β-glucuronidase hydrolysis; however, at pH 0–3 and 7–11, a proportion became enzyme-resistant due to acyl migration [1]. The rearrangement generated six structural isomers and one dehydrated lactone species, which are not substrates for β-glucuronidase [1].

acyl migration β-glucuronidase resistance sample stability bioanalytical method validation

UGT Isoform Kinetic Selectivity

Valproic acid glucuronidation is characterized by exceptionally high Kₘ values compared to other UGT substrates, reflecting its low affinity for UGT enzymes. In vitro kinetic studies with three expressed human UGT isoforms and human liver/kidney microsomes established Kₘ values ranging from 2.3 to 5.2 mM [1]. UGT2B7 demonstrated the highest intrinsic clearance (Vₘₐₓ/Kₘ) for VPA-G formation, whereas UGT1A1 exhibited no detectable activity [2]. Notably, valproic acid inhibits UGT2B7-catalyzed AZT glucuronidation competitively with a Kᵢ of 1.6 ± 0.06 mM, despite its own low-affinity substrate status [1].

UGT kinetics enzyme selectivity in vitro metabolism drug-drug interaction prediction

Human Liver Microsomal Formation Rate

The formation rate of VPA-glucuronide (VPAG) in human liver microsomes (HLMs) has been quantitatively established, providing a benchmark for inter-laboratory assay validation. In a bank of HLMs from elderly donors (≥65 years), the average VPAG formation velocity was 25.4 nmol/min/mg protein at 1 mM VPA substrate concentration, with velocities of 7.0 and 13.4 nmol/min/mg at 0.25 and 0.5 mM VPA, respectively [1]. Across 36 HLM donors (both younger and elderly), VPAG formation ranged from 6.0 to 53.4 nmol/min/mg protein, representing a 5- to 8-fold inter-individual variation [1]. Crucially, VPAG formation rates did not differ significantly between elderly and younger HLM banks, indicating that VPA glucuronidation capacity is preserved with aging [1].

human liver microsomes in vitro metabolism aging effects glucuronidation capacity

Acyl Migration in Hepatocyte Culture

Under the specific cell culture conditions employed in sandwich-cultured rat hepatocyte studies, acyl migration of VPA-G was demonstrated to be not significant, with no detectable formation of more reactive positional isomers [1]. This finding supports the conclusion that VPA-G itself, rather than its rearrangement products, is the species being assessed in in vitro toxicity experiments. In contrast, in situ generated diclofenac glucuronide was evaluated in the same model system and was also found non-toxic, demonstrating the utility of the sandwich-cultured hepatocyte platform for comparative acyl glucuronide safety assessment [2].

in vitro toxicology acyl migration hepatocyte culture analytical stability

In Vivo Circulating Adduct Levels

Despite the low in vitro reactivity of VPA-G, covalent VPA-protein adducts are formed in vivo and circulate in plasma at quantifiable levels. In a clinical study of 17 epileptic patients receiving chronic VPA therapy, VPA-protein adducts were detected at a mean concentration of 0.77 ± 0.63 μg VPA equivalents/mL [1]. Furthermore, 9 of 57 patients (approximately 16%) showed measurable levels of antibodies to VPA-G-R-modified HSA, though titers were low (detectable only at plasma dilutions <1:16) [1]. This low immunogenicity aligns with the clinical observation that hypersensitivity reactions are not typically associated with VPA therapy [1].

covalent protein adducts immunogenicity clinical toxicology therapeutic drug monitoring

Valproic Acid Glucuronide Application Scenarios


VPA-G Bioanalytical Method Development

VPA-G reference standard is essential for developing and validating LC-MS/MS or UHPLC-MS/MS methods for quantifying VPA-G in biological matrices. The compound's susceptibility to pH-dependent acyl migration (demonstrated at pH <3 and pH >7) necessitates immediate sample acidification to pH 3–4 upon collection to preserve the intact 1-O-β-acyl glucuronide [1]. Method validation must include evaluation of stabilizer efficacy (e.g., citric acid, sodium phosphate buffer) to prevent ex vivo isomerization [2]. Use of stable isotope-labeled internal standards such as VPA-G-d6 is recommended for accurate quantification.

VPA-G UGT Kinetics and DDI Screening

VPA-G serves as a critical analytical standard for measuring glucuronidation activity in expressed UGT isoforms (UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, UGT2B7) and human liver/kidney microsomes. The established Kₘ range (2.3–5.2 mM) provides a benchmark for assay validation [1]. VPA-G quantification is required to determine Vₘₐₓ/Kₘ intrinsic clearance values for UGT2B7 (highest catalytic efficiency) and other UGT isoforms [2]. This standard is indispensable for studies investigating valproic acid's competitive inhibition of UGT2B7 (Kᵢ = 1.6 ± 0.06 mM for AZT glucuronidation) and uncompetitive inhibition of UGT1A9 [1].

VPA-G Reactivity Benchmark

VPA-G is established as one of the least reactive acyl glucuronides, with negligible covalent adduct formation (<2% over 30 hr at pH 7.4, 37°C) compared to its own rearrangement products (VPA-G-R; 7% adduct formation) [1]. This low reactivity profile makes VPA-G an ideal 'negative control' benchmark for comparative acyl glucuronide reactivity screening in pharmaceutical development. The sandwich-cultured rat hepatocyte model, in which VPA-G acyl migration is insignificant and no toxicity is observed, provides a validated platform for parallel assessment of novel acyl glucuronides using VPA-G as a reference comparator [2].

VPA-G Therapeutic Drug Monitoring

VPA-G accounts for 30–50% of the administered valproic acid dose as the major urinary metabolite [1]. Quantification of VPA-G is required for comprehensive pharmacokinetic profiling, particularly in studies evaluating the effect of aging on glucuronidation capacity (VPA-G formation rate in HLMs: mean 25.4 nmol/min/mg at 1 mM VPA, with no significant age-related decline) [1]. Additionally, VPA-G reference material enables the development of assays to measure circulating VPA-protein adducts (0.77 ± 0.63 μg/mL in chronic VPA patients) and anti-adduct antibodies, which are relevant to immunogenicity risk assessment [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valproic acid glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.